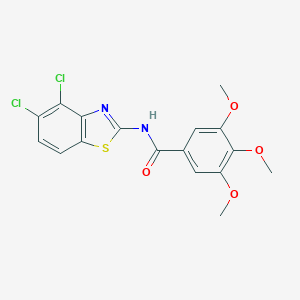![molecular formula C19H20N2O5 B251323 Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide](/img/structure/B251323.png)
Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide, also known as BDAIM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDAIM is a derivative of the phenethylamine family and is known for its ability to modulate the activity of certain receptors in the brain. In
作用机制
Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide works by modulating the activity of certain receptors in the brain. It has been found to act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of mood and behavior. It also acts as an agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and depression. Additionally, it has been found to act as an antagonist at the adrenergic alpha-2 receptor, which is involved in the regulation of blood pressure and heart rate.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to an improvement in mood and a reduction in anxiety and depression. It has also been found to decrease the release of norepinephrine, which can lead to a reduction in blood pressure and heart rate.
实验室实验的优点和局限性
One of the main advantages of Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide is its high affinity for certain receptors in the brain, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders. However, one of the main limitations of this compound is its potential toxicity, which can limit its use in lab experiments. Additionally, the synthesis of this compound is complex and requires several steps, which can make it difficult to obtain a pure compound.
未来方向
There are several future directions for research on Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide. One area of interest is the development of new derivatives of this compound with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of other neurological and psychiatric disorders. Additionally, further studies are needed to determine the safety and toxicity of this compound in humans.
合成方法
The synthesis of Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide involves several steps, starting with the preparation of the starting material 3-methoxy-4-hydroxybenzaldehyde. This is then reacted with isobutyryl chloride to form the corresponding acid chloride, which is further reacted with 4-amino-N-methylbenzamide to yield this compound. The final product is purified using column chromatography to obtain a pure compound.
科学研究应用
Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide has been studied extensively for its potential therapeutic applications. It has been found to have a high affinity for certain receptors in the brain, including the dopamine D2 receptor, serotonin 5-HT1A receptor, and adrenergic alpha-2 receptor. This makes it a promising candidate for the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
属性
分子式 |
C19H20N2O5 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C19H20N2O5/c1-11(2)18(22)21-14-6-5-13(9-16(14)24-3)20-19(23)12-4-7-15-17(8-12)26-10-25-15/h4-9,11H,10H2,1-3H3,(H,20,23)(H,21,22) |
InChI 键 |
BDRLTKTVEVJIMF-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)OC |
规范 SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251240.png)
![N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251242.png)


![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)
![N-[(4-sulfamoylanilino)-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251249.png)
![N-(2-furoyl)-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B251250.png)
![N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251252.png)
![3-isopropoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251253.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251255.png)
![2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251259.png)
![4-cyano-2-fluoro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251263.png)
![2-(3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251264.png)

